molecular formula C10H12ClNO2 B6047958 2-(4-chlorophenoxy)-N,N-dimethylacetamide

2-(4-chlorophenoxy)-N,N-dimethylacetamide

Cat. No.: B6047958
M. Wt: 213.66 g/mol
InChI Key: SOSSMMCOETZESE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N,N-dimethylacetamide is an organic compound with a molecular formula of C10H12ClNO2 It is a derivative of acetamide and contains a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-chlorophenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method involves the use of acetyl chloride as a reagent, which reacts with 4-chlorophenol to form the desired product . The reaction is usually carried out in an organic solvent such as methylene dichloride, and the mixture is heated under reflux conditions for a specific period .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of high-temperature vacuum modes and crystallization techniques can help in obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N,N-dimethylacetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chlorophenoxy group with an acetamide moiety makes it versatile for various applications in research and industry .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSSMMCOETZESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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